molecular formula C21H20BrN3O3 B11564491 N'-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide

N'-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide

Cat. No.: B11564491
M. Wt: 442.3 g/mol
InChI Key: YONQNNKGUGXBBV-WYMPLXKRSA-N
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Description

N’-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Bromination: Introduction of a bromine atom to the aromatic ring.

    Ethoxylation: Addition of an ethoxy group.

    Hydroxylation: Introduction of a hydroxyl group.

    Condensation: Formation of the hydrazide linkage through condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of the hydrazide linkage to amine groups.

    Substitution: Replacement of bromine atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce primary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(phenyl)amino]acetohydrazide
  • N’-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(pyridyl)amino]acetohydrazide

Uniqueness

N’-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is unique due to the presence of both naphthalene and brominated phenyl groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing specific applications or studying its behavior in various environments.

Properties

Molecular Formula

C21H20BrN3O3

Molecular Weight

442.3 g/mol

IUPAC Name

N-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide

InChI

InChI=1S/C21H20BrN3O3/c1-2-28-19-10-14(9-18(22)21(19)27)12-24-25-20(26)13-23-17-8-7-15-5-3-4-6-16(15)11-17/h3-12,23,27H,2,13H2,1H3,(H,25,26)/b24-12+

InChI Key

YONQNNKGUGXBBV-WYMPLXKRSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)CNC2=CC3=CC=CC=C3C=C2)Br)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)CNC2=CC3=CC=CC=C3C=C2)Br)O

Origin of Product

United States

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